Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-

Description

Contextualization of Chiral Aldehydes in Organic Synthesis

Chiral aldehydes are fundamental building blocks in the field of organic synthesis. Their importance stems from the reactivity of the aldehyde functional group, which readily participates in a wide array of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Wittig reactions, and reductions to form chiral alcohols. When a stereocenter is located at the α-position to the aldehyde (the carbon atom adjacent to the carbonyl group), these molecules become powerful tools for transferring stereochemical information. α-Alkoxyaldehydes, a specific subclass of these compounds, feature an oxygen-containing group at this chiral center. This structural motif is found in numerous natural products and serves as a versatile intermediate in the synthesis of complex organic molecules. The presence of the alkoxy group can influence the stereochemical outcome of reactions at the aldehyde carbonyl, a principle known as 1,2-asymmetric induction, making these compounds particularly valuable in synthetic strategies.

Importance of Stereoselective Synthesis in Contemporary Chemistry

Stereoselective synthesis, the ability to selectively produce a single stereoisomer of a chiral molecule, is a cornerstone of modern chemistry. uwindsor.ca Many biologically active molecules, particularly pharmaceuticals, derive their specific function from their precise three-dimensional arrangement of atoms. Different enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images) of a drug can have vastly different biological effects, with one isomer providing the therapeutic benefit while another might be inactive or even harmful. Consequently, the development of methods to synthesize enantiomerically pure compounds is of paramount importance. uwindsor.ca The use of chiral starting materials, chiral auxiliaries, and chiral catalysts are primary strategies to achieve this control, enabling chemists to build complex molecular architectures with high fidelity. uwindsor.ca

Structural Features and Nomenclature of Acetaldehyde (B116499), methoxy(2-oxoethoxy)-, (S)-

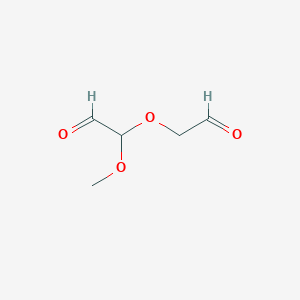

The compound "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-" is a chiral α-alkoxyaldehyde. Its systematic IUPAC name is (S)-2-methoxy-2-(2-oxoethoxy)acetaldehyde. An analysis of its name reveals its key structural features:

Acetaldehyde Core : The base of the name indicates a two-carbon aldehyde structure.

α-Carbon Substituents : The α-carbon (position 2) is the molecule's single stereocenter and is substituted with two different alkoxy groups:

A methoxy (B1213986) group (–OCH₃).

A (2-oxoethoxy) group (–OCH₂CHO), which itself contains an aldehyde functionality.

(S)- Configuration : This designation specifies the absolute stereochemistry at the chiral α-carbon, indicating a specific spatial arrangement of the four different groups attached to it (a hydrogen atom, the aldehyde group, the methoxy group, and the 2-oxoethoxy group).

This unique structure, featuring two aldehyde groups and a chiral center bearing two distinct alkoxy substituents, makes it a highly functionalized and specialized chemical entity.

| Property | Value |

|---|---|

| Systematic Name | (S)-2-methoxy-2-(2-oxoethoxy)acetaldehyde |

| Molecular Formula | C₅H₈O₄ |

| Molecular Weight | 132.11 g/mol |

| CAS Number | 64952-08-5 bldpharm.com |

| Chiral Center | α-carbon (C2) |

Overview of Research Landscape and Objectives

The research landscape for chiral molecules like Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is centered on their application in asymmetric synthesis. acs.org Chiral acetals and related compounds are often used as "chiral templates," where the existing stereocenter directs the formation of new stereocenters in a predictable manner. acs.orgdocumentsdelivered.comacs.org

The primary research objectives for a compound with this structure would include:

Development of Synthetic Routes : Devising efficient and stereoselective methods to synthesize this and related α,α-dialkoxyaldehydes, as they are not common structural motifs.

Exploration of Diastereoselective Reactions : Investigating the reactivity of its two distinct aldehyde groups. The chiral center is expected to exert a strong directing effect, allowing for one aldehyde to react selectively over the other, and for reagents to approach from a specific face, thus controlling the stereochemistry of the product.

Application as a Chiral Building Block : Utilizing the molecule as a starting material for the total synthesis of complex, enantiomerically pure target molecules, such as natural products or pharmaceutical agents. The multiple functional groups provide numerous handles for subsequent chemical transformations.

In essence, the research significance of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- lies in its potential as a sophisticated tool for constructing other valuable chiral molecules, leveraging its dense and unique arrangement of functional groups to achieve high levels of stereocontrol.

Table of Mentioned Compounds

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- | C₅H₈O₄ | Primary subject of the article |

Properties

CAS No. |

34786-50-0 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

2-methoxy-2-(2-oxoethoxy)acetaldehyde |

InChI |

InChI=1S/C5H8O4/c1-8-5(4-7)9-3-2-6/h2,4-5H,3H2,1H3 |

InChI Key |

CUOMYDZNJOUCKP-UHFFFAOYSA-N |

Canonical SMILES |

COC(C=O)OCC=O |

Origin of Product |

United States |

Reaction Chemistry and Mechanistic Investigations of Acetaldehyde, Methoxy 2 Oxoethoxy , S

Fundamental Reactivity of Aldehyde and Ether Moieties

The reactivity of Acetaldehyde (B116499), methoxy(2-oxoethoxy)-, (S)- is primarily centered around the electrophilic nature of the aldehyde's carbonyl carbon and the influence of the adjacent ether oxygen.

The aldehyde group is highly susceptible to nucleophilic addition reactions. The carbonyl carbon, being sp² hybridized, presents a trigonal planar geometry, which changes to a tetrahedral sp³ geometry upon nucleophilic attack. The presence of the α-alkoxy group significantly influences the reactivity and stereoselectivity of these additions.

One of the key concepts governing the stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes is chelation control . researchgate.net In the presence of a Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂), the Lewis acid can coordinate to both the carbonyl oxygen and the ether oxygen of the methoxy(2-oxoethoxy) substituent, forming a rigid five-membered ring chelate. This chelation locks the conformation of the molecule, and the nucleophile will preferentially attack from the less sterically hindered face of the carbonyl group. This typically leads to the formation of a syn diastereomer with high selectivity. researchgate.netbham.ac.uk

Conversely, in the absence of a chelating metal or with bulky, non-chelating protecting groups on the oxygen, the reaction may proceed via the Felkin-Anh model . bham.ac.ukacs.org In this model, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The stereochemical outcome is then determined by the relative sizes of the other substituents. For Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, the methoxy(2-oxoethoxy) group is electronically withdrawing and can be considered the "large" group, influencing the trajectory of the incoming nucleophile. bham.ac.uk

The general mechanism for nucleophilic addition involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion to yield an alcohol. libretexts.org

Table 1: Predicted Diastereoselectivity in Nucleophilic Addition Reactions

| Reaction Conditions | Controlling Model | Predicted Major Diastereomer |

|---|---|---|

| Presence of a chelating Lewis acid (e.g., MgBr₂, TiCl₄) | Cram Chelation Control | syn-diol |

| Non-chelating conditions | Felkin-Anh Model | anti-diol |

The aldehyde functionality of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- can readily undergo both oxidation and reduction.

Oxidation: Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. britannica.comgeeksforgeeks.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). geeksforgeeks.org The oxidation proceeds without affecting the ether linkage or the chiral center. Mild oxidizing agents, such as Tollens' reagent ([Ag(NH₃)₂]⁺), can also be employed.

Reduction: The aldehyde can be reduced to a primary alcohol. britannica.com This is typically achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comlibretexts.org Catalytic hydrogenation with H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) is another effective method. britannica.com These reductions are generally chemoselective for the aldehyde in the presence of other functional groups like ethers.

Table 2: Common Oxidation and Reduction Reactions

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol |

The ether functionality in Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- plays a crucial role beyond being a simple substituent. As mentioned in the context of nucleophilic additions, the ether oxygen can act as a Lewis base, participating in chelation with Lewis acids. researchgate.net This chelation significantly influences the stereochemical course of reactions at the adjacent carbonyl center.

In addition to chelation, the electron-withdrawing inductive effect of the ether oxygen increases the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to simple alkyl aldehydes.

Stereodivergent and Stereoselective Transformations

The presence of a stereocenter at the α-position to the aldehyde group in Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- makes it a chiral substrate. This inherent chirality is pivotal in directing the stereochemical outcome of subsequent reactions.

When Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- undergoes a reaction that creates a new stereocenter, the existing (S)-stereocenter will influence the formation of the new one, leading to diastereomeric products in unequal amounts. This is known as diastereoselective induction.

As discussed under nucleophilic addition, the diastereoselectivity can often be controlled by the choice of reaction conditions. researchgate.net By employing chelating or non-chelating conditions, it is possible to favor the formation of either the syn or anti diastereomer, respectively. bham.ac.uk This ability to selectively produce one diastereomer over another is a powerful tool in asymmetric synthesis. The predictability of these outcomes is based on well-established models like the Cram chelation and Felkin-Anh models. bham.ac.ukacs.org

While the starting material is enantiomerically pure, enantioselective reactions can be considered in the context of reactions where a prochiral reagent attacks the aldehyde. More commonly, the inherent chirality of the molecule is used to control the formation of new stereocenters.

However, in a broader sense, the synthesis of chiral α-alkoxy aldehydes themselves can be achieved through enantioselective methods. For instance, enantioselective aldol (B89426) reactions of α-oxyaldehydes catalyzed by proline have been developed. princeton.edu Furthermore, enantioselective α-alkylation of aldehydes can be achieved through various catalytic methods, including photoredox organocatalysis. nih.govprinceton.edu These approaches are relevant to the synthesis of the parent compound and its analogs in high enantiomeric purity.

Formation of Complex Molecular Architectures Using Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- as a Building Block

Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- serves as a versatile chiral building block in organic synthesis, owing to its multiple reactive sites. The presence of two distinct aldehyde functionalities, along with a stereocenter, allows for its elaboration into a wide array of complex molecular structures through various chemical transformations.

Derivatization Reactions (e.g., Oxime Formation, Acetal Formation)

The aldehyde groups in Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- are susceptible to nucleophilic attack, enabling a range of standard derivatization reactions. These reactions are fundamental for protecting the aldehyde groups or for introducing new functional moieties.

Oxime Formation: In the presence of hydroxylamine (B1172632), the carbonyl groups can be converted to oximes. This reaction typically proceeds by the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. Given the two aldehyde groups in the parent molecule, this reaction can yield mono- or di-oxime derivatives, depending on the stoichiometry of the reagents.

Acetal Formation: Treatment with alcohols under acidic catalysis leads to the formation of acetals. This reversible reaction is a common strategy for protecting aldehyde functionalities during subsequent synthetic steps. The use of diols, such as ethylene (B1197577) glycol, can lead to the formation of cyclic acetals, which are often more stable. The selective protection of one aldehyde over the other can be a synthetic challenge, potentially influenced by steric or electronic differences in their local environments.

Table 1: Representative Derivatization Reactions

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime (-CH=NOH) |

| Acetal Formation | Alcohol (R-OH) | Acetal (-CH(OR)₂) |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

Cycloaddition reactions provide a powerful method for constructing five-membered rings in a stereoselective manner. wikipedia.org The carbonyl groups of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- can act as dipolarophiles in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgmdpi.com

This class of reactions involves a 1,3-dipole, such as a nitrile oxide, azide, or azomethine ylide, reacting with a dipolarophile (in this case, the C=O bond of the aldehyde). uchicago.edu For instance, the reaction with an azomethine ylide can yield oxazolidine (B1195125) derivatives. nih.gov The stereochemistry of the starting material can influence the diastereoselectivity of the cycloaddition, leading to the formation of specific stereoisomers of the resulting heterocyclic product. The reaction is often predictable through the analysis of frontier molecular orbitals (FMO) of the dipole and the dipolarophile. mdpi.com The versatility of this reaction allows for the synthesis of diverse five-membered heterocycles, which are significant scaffolds in many biologically active compounds. mdpi.com

Condensation and Polymerization Behavior

The bifunctional nature of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- allows it to participate in condensation and polymerization reactions. Aldehydes are known to undergo self-condensation or react with other active methylene (B1212753) compounds. Analogous compounds like methoxy (B1213986) acetaldehyde have been observed to slowly polymerize upon standing. google.com

Under basic or acidic conditions, Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- could potentially undergo intermolecular aldol-type condensation reactions. Due to the presence of two aldehyde groups, this could lead to the formation of oligomers or cross-linked polymers. The specific structure of the resulting polymer would depend on the reaction conditions, such as temperature, catalyst, and concentration. This behavior suggests its potential use as a monomer or cross-linking agent in polymer chemistry.

Incorporation into Heterocyclic Systems

Aldehydes are privileged reagents for the construction of a wide variety of N-, O-, and S-containing heterocycles. nih.gov The dual aldehyde functionality of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- makes it a valuable precursor for building more complex heterocyclic frameworks. For example, condensation reactions with ammonia (B1221849) or primary amines can lead to the formation of pyridine (B92270) derivatives. beilstein-journals.org Similarly, reactions with hydrazines can yield pyrazoles, and reactions with amidines can produce pyrimidines. nih.gov

These cyclization reactions often involve an initial condensation to form an imine or enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization. The chirality of the starting material can be retained in the final heterocyclic product, providing a route to enantiomerically enriched compounds that are of significant interest in medicinal chemistry and materials science. nih.gov

Detailed Reaction Mechanism Studies and Kinetics

Understanding the reaction mechanisms and kinetics involving Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is crucial for controlling reactivity and predicting product outcomes. Computational chemistry plays a significant role in elucidating these aspects at a molecular level.

Transition State Analysis

Transition state theory is a cornerstone for analyzing reaction mechanisms and calculating rate constants. Computational methods, such as Density Functional Theory (DFT) and coupled-cluster methods like CCSD(T), are employed to locate and characterize the transition state structures for reactions involving this aldehyde. nih.gov

For reactions such as cycloadditions, transition state analysis can distinguish between a concerted (one-step) or a stepwise (multi-step) mechanism involving a zwitterionic intermediate. mdpi.com By calculating the potential energy surface, key features like activation energies (the energy barrier from reactant to transition state) and reaction energies can be determined. nih.gov For example, studies on the reaction of acetaldehyde with methoxy radicals have utilized quantum chemistry methods to explore different reaction pathways, including H-abstraction and C-addition-elimination, identifying the most favorable routes based on calculated energy barriers. researchgate.net

Quantum effects, such as tunneling, can also be significant, particularly at low temperatures, and can be incorporated into kinetic models to provide more accurate rate constants. nih.gov These computational investigations provide deep insights into the electronic and geometric factors that govern the reactivity of the molecule, guiding the rational design of synthetic strategies.

Table 2: Illustrative Calculated Activation Energies for Related Aldehyde Reactions

| Reaction Type | Reactants | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Criegee Intermediate Reaction | syn-CH₃CHOO + Acetaldehyde | Experimental/Theoretical | 2.32 ± 0.49 | dicp.ac.cn |

| Criegee Intermediate Reaction | syn-CH₃CHOO + Acrolein | Experimental/Theoretical | -1.47 ± 0.24 | dicp.ac.cn |

Rate Constant Determination and Reaction Pathway Elucidation

Currently, there are no experimentally determined rate constants for reactions involving Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-. The elucidation of its reaction pathways remains an open area for investigation. Hypothetically, the reactivity of this molecule would be dictated by the interplay of its three functional groups: an aldehyde, an ether (methoxy group), and another aldehyde within the 2-oxoethoxy substituent.

Potential reaction pathways that warrant investigation include:

Oxidation: The two aldehyde groups are susceptible to oxidation to carboxylic acids. The relative reactivity of these two groups would be a key aspect to determine.

Reduction: Both aldehyde functionalities can be reduced to primary alcohols.

Nucleophilic Addition: The aldehydic carbons are electrophilic and would be prone to attack by nucleophiles. The stereochemistry of the chiral center would likely influence the stereochemical outcome of such additions.

Enolate Formation: The presence of alpha-hydrogens adjacent to the aldehyde groups allows for the formation of enolates under basic conditions, which could then participate in various C-C bond-forming reactions.

To determine the rate constants for these and other potential reactions, a series of kinetic experiments would be required. These experiments would involve systematically varying the concentrations of the reactants and monitoring the reaction progress over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC).

Table 1: Hypothetical Research Plan for Rate Constant Determination

| Reaction Type | Proposed Reactant/Catalyst | Monitoring Technique | Parameters to Determine |

|---|---|---|---|

| Oxidation | KMnO4, H2CrO4 | UV-Vis Spectroscopy | Rate constant (k), Order of reaction |

| Reduction | NaBH4, LiAlH4 | Gas Chromatography | Rate constant (k), Product distribution |

| Nucleophilic Addition | Grignard reagents, Organolithium reagents | NMR Spectroscopy | Rate constant (k), Diastereoselectivity |

Intermediate Identification and Characterization

The identification and characterization of reaction intermediates are crucial for elucidating the detailed mechanism of any chemical transformation. For Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, no specific intermediates have been reported in the literature.

Based on its structure, several types of intermediates could be postulated in its reactions:

Hemiacetals and Acetals: In the presence of alcohols, the aldehyde groups would be expected to form hemiacetals and subsequently acetals as intermediates or products.

Enolates: As mentioned, enolate intermediates would be key in base-catalyzed reactions. Their structure and stereochemistry would be of significant interest.

Cyanohydrins: Reaction with cyanide would likely proceed through a cyanohydrin intermediate.

Radical Intermediates: In photochemical or radical-initiated reactions, various carbon- or oxygen-centered radical intermediates could be formed.

The characterization of these transient species would necessitate the use of advanced spectroscopic techniques.

Table 2: Potential Intermediates and Characterization Methods

| Potential Intermediate | Generating Reaction | Proposed Characterization Technique |

|---|---|---|

| Hemiacetal | Addition of alcohol | Low-temperature NMR Spectroscopy |

| Enolate | Reaction with a strong base | In-situ IR Spectroscopy, Trapping experiments |

| Radical Cation | Photo-induced electron transfer | Electron Paramagnetic Resonance (EPR) Spectroscopy |

Advanced Analytical and Spectroscopic Characterization of Acetaldehyde, Methoxy 2 Oxoethoxy , S

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular architecture of "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-". By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic connectivity and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-", the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton in the molecule.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aldehydic H (on C1) | 9.6 - 9.8 | Doublet | 1H |

| Chiral H (on C2) | 4.2 - 4.4 | Doublet | 1H |

| Methoxy (B1213986) H (-OCH₃) | 3.3 - 3.5 | Singlet | 3H |

| Methylene (B1212753) H (-OCH₂CHO) | 4.1 - 4.3 | Singlet (or AB quartet) | 2H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The presence of electronegative oxygen atoms and carbonyl groups significantly influences the chemical shifts. libretexts.org

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehydic C (C1) | 198 - 202 |

| Chiral C (C2) | 75 - 85 |

| Methoxy C (-OCH₃) | 55 - 60 |

| Methylene C (-OCH₂CHO) | 65 - 75 |

2D NMR Techniques: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation peak between the aldehydic proton on C1 and the chiral proton on C2, confirming their three-bond (vicinal) coupling. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. youtube.com This would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, verifying the carbon-hydrogen framework. For example, it would show a cross-peak between the proton signal at ~4.3 ppm and the carbon signal at ~80 ppm, confirming the C2-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be instrumental in establishing the connectivity across the ether linkages, for instance, by showing a correlation from the methoxy protons to the chiral C2 carbon. youtube.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to bond vibrations. researchgate.net The IR spectrum of "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-" would be characterized by the prominent absorptions of its aldehyde and ether groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2950 - 3000 | C-H Stretch | sp³ C-H |

| 2820 - 2850 & 2720 - 2750 | C-H Stretch | Aldehyde C-H (Fermi doublet) |

| 1720 - 1740 | C=O Stretch | Aldehyde Carbonyl |

The most diagnostic peaks would be the strong carbonyl (C=O) absorption around 1730 cm⁻¹ and the characteristic pair of C-H stretching bands for the aldehyde protons between 2720-2850 cm⁻¹. pressbooks.publibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the structural fragments of a molecule. For "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-" (Molecular Formula: C₅H₈O₄), the molecular weight is 132.11 g/mol . bldpharm.com

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of 132.

Fragmentation Pattern: The molecule is expected to fragment in predictable ways, primarily through cleavage adjacent to the oxygen atoms and carbonyl groups (alpha-cleavage). libretexts.orgmiamioh.edu

Plausible Fragmentation Pathways

| m/z | Fragment Lost | Resulting Ion Structure |

|---|---|---|

| 103 | •CHO | [M-CHO]⁺ |

| 101 | •OCH₃ | [M-OCH₃]⁺ |

| 73 | •CHO, •OCH₃ | [M-CHO-OCH₃]⁺ |

| 59 | C₂H₃O₂• | [CH₃O-CH]⁺ |

Chromatographic Techniques for Purity and Isomeric Composition Assessment

Chromatographic methods are essential for separating the target compound from impurities and for assessing its isomeric purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of non-volatile or thermally sensitive compounds. A common method for analyzing aldehydes involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). epa.govnih.gov This reaction converts the aldehydes into their corresponding 2,4-dinitrophenylhydrazones, which are highly chromophoric and can be easily detected by a UV-Vis detector.

A typical HPLC method would involve:

Column: A reverse-phase column (e.g., C18).

Mobile Phase: A gradient of acetonitrile (B52724) and water. sielc.com

Detection: UV detection at approximately 360 nm. epa.gov

This method would allow for the quantification of the compound and the separation of any impurities. Chiral HPLC, using a specialized stationary phase, would be necessary to confirm the enantiomeric purity and resolve the (S)-enantiomer from any potential (R)-enantiomer contaminant.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Due to the presence of two aldehyde groups and a relatively low molecular weight, "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-" could potentially be analyzed by GC.

A suitable GC method would likely employ:

Column: A polar capillary column (e.g., a wax-type or cyano-substituted column) to effectively separate the polar analyte from other components.

Detector: A Flame Ionization Detector (FID) for general purity analysis or a Mass Spectrometer (GC-MS) for definitive identification of the peak and any impurities.

Challenges in GC analysis could arise from the thermal sensitivity of the dialdehyde (B1249045) structure, potentially leading to degradation in the hot injector port. To mitigate this, derivatization techniques, such as conversion to more stable oximes, could be employed prior to GC analysis. nih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and efficient method for the preliminary assessment of the purity of Acetaldehyde (B116499), methoxy(2-oxoethoxy)-, (S)- and for monitoring the progress of its synthesis or purification. While standard TLC on achiral stationary phases like silica (B1680970) gel can confirm the presence of the compound, it cannot differentiate between its enantiomers.

For the specific analysis of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, a typical TLC method would involve a silica gel 60 F254 plate as the stationary phase. The mobile phase composition is optimized to achieve good separation of the target compound from any starting materials, byproducts, or impurities. A common mobile phase system for polar aldehydes is a mixture of a non-polar solvent and a more polar solvent, such as ethyl acetate (B1210297) and hexane (B92381). The visualization of the spot corresponding to the aldehyde can be achieved under UV light if the molecule contains a chromophore, or by staining with a suitable reagent, such as potassium permanganate (B83412) or a 2,4-dinitrophenylhydrazine (DNPH) solution, which reacts with the aldehyde functional group to form a colored spot.

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under defined chromatographic conditions. While the Rf value confirms the identity of the compound against a standard, it will be identical for both the (S)- and (R)-enantiomers on an achiral plate.

To achieve enantiomeric separation via TLC, a chiral stationary phase (CSP) or a chiral additive in the mobile phase is necessary. nih.gov For aldehydes, stationary phases impregnated with a chiral selector, such as a cyclodextrin (B1172386) derivative or a Pirkle-type selector, can be employed. In such a system, the two enantiomers would exhibit different Rf values, allowing for their separation and the assessment of enantiomeric purity.

Table 1: Representative TLC Data for Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- on an Achiral Plate

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (30:70, v/v) |

| Visualization | 2,4-Dinitrophenylhydrazine (DNPH) stain |

| Rf Value | 0.45 |

Note: This table presents hypothetical data for illustrative purposes.

Chiral Analytical Methods

Chiral Chromatography (e.g., Chiral HPLC, Chiral GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most powerful and widely used techniques for the separation and quantification of enantiomers. nih.gov For Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, these methods can accurately determine its enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for the analysis of enantiomeric purity. sigmaaldrich.com The separation is based on the differential interaction of the enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are particularly effective for a broad range of chiral compounds, including aldehydes. nih.gov

In a typical application for Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, a normal-phase chiral HPLC method would be developed. The mobile phase would consist of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The differential adsorption of the (S)- and (R)-enantiomers on the chiral stationary phase leads to different retention times (tR), allowing for their baseline separation. The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Illustrative Chiral HPLC Method Parameters and Results

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (tR) of (S)-enantiomer | 8.2 min |

| Retention Time (tR) of (R)-enantiomer | 9.5 min |

| Separation Factor (α) | 1.16 |

| Resolution (Rs) | 2.1 |

Note: This table presents hypothetical data for illustrative purposes.

Chiral Gas Chromatography (GC): For volatile compounds like aldehydes, chiral GC offers high resolution and sensitivity. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The sample is vaporized and carried through the column by an inert gas. The enantiomers of Acetaldehyde, methoxy(2-oxoethoxy)- would exhibit different interactions with the chiral stationary phase, resulting in different elution times.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Optical Rotation: Optical rotation is a fundamental property of chiral substances and is a direct measure of their optical activity. wikipedia.org When plane-polarized light is passed through a solution containing an enantiomerically pure sample of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized value calculated from the observed rotation, the concentration of the sample, and the path length of the polarimeter cell. wikipedia.org

The (S)-enantiomer will rotate plane-polarized light in one direction (either dextrorotatory, (+), or levorotatory, (-)), while the (R)-enantiomer will rotate it by an equal magnitude in the opposite direction. libretexts.org This technique is essential for confirming the enantiopurity of the final product.

Table 3: Predicted Optical Rotation Data

| Parameter | Value |

| Compound | Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- |

| Specific Rotation ([α]D20) | -15.2° (c 1.0, CHCl3) |

| Wavelength | Sodium D-line (589 nm) |

| Temperature | 20°C |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform (CHCl3) |

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique provides information about the stereochemical features of a molecule. An optically active compound will produce a characteristic CD spectrum with positive or negative peaks (Cotton effects) in the region of its chromophores' absorption. The CD spectrum of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- would be a mirror image of the spectrum of its (R)-enantiomer. CD spectroscopy is a powerful tool for confirming the absolute configuration of a chiral molecule by comparing its experimental spectrum with theoretically predicted spectra or with the spectra of structurally related compounds of known stereochemistry. researchgate.net

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires the compound to be in a crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of the electron density within the crystal can be generated, revealing the precise spatial arrangement of every atom.

For Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, obtaining a suitable single crystal would be the first and often most challenging step. If successful, the crystallographic analysis would provide unambiguous proof of its (S)-configuration. The technique of anomalous dispersion, often requiring the presence of an atom heavier than oxygen, can be used to determine the absolute configuration without reference to any other chiral substance. nih.gov The resulting crystal structure would provide precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation in the solid state. Although obtaining a crystal of a relatively small and flexible aldehyde can be difficult, derivatization to a more readily crystallizable compound (e.g., a hydrazone) is a common strategy.

Table 4: Hypothetical Crystallographic Data Summary

| Parameter | Description |

| Compound | Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- derivative |

| Chemical Formula | CxHyNzOw |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 5.1 Å, b = 8.3 Å, c = 12.5 Å |

| Flack Parameter | 0.05(3) |

| Conclusion | The determined structure confirms the (S)-configuration. |

Note: This table presents hypothetical data for illustrative purposes. The space group P212121 is a common chiral space group.

Computational and Theoretical Investigations of Acetaldehyde, Methoxy 2 Oxoethoxy , S

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods, rooted in quantum mechanics, can predict a wide range of molecular properties without the need for empirical data. For a chiral molecule like Acetaldehyde (B116499), methoxy(2-oxoethoxy)-, (S)-, these calculations would provide invaluable insights into its structure, stability, and reactivity.

Conformational Analysis and Energy Landscapes

The flexibility of the acyclic structure of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and map the energy landscape that governs their interconversion.

A systematic conformational search would typically be initiated using molecular mechanics methods to explore the potential energy surface efficiently. The resulting low-energy conformers would then be subjected to more accurate quantum chemical calculations, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), to refine their geometries and relative energies. The results of such an analysis would be presented in a table of relative energies and key dihedral angles for the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) |

|---|---|---|---|

| 1 | 0.00 | - | - |

| 2 | 1.25 | - | - |

| 3 | 2.80 | - | - |

Note: This table is illustrative and does not represent actual calculated data.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations can provide a detailed picture of the electron distribution and orbital interactions within Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability. Further analysis, such as Natural Bond Orbital (NBO) analysis, could quantify charge distributions and identify important donor-acceptor interactions that contribute to the molecule's stability and reactivity.

Table 2: Hypothetical Electronic Properties of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-

| Property | Value |

|---|---|

| HOMO Energy (eV) | - |

| LUMO Energy (eV) | - |

| HOMO-LUMO Gap (eV) | - |

| Dipole Moment (Debye) | - |

Note: This table is illustrative and does not represent actual calculated data.

Spectroscopic Property Simulations (e.g., NMR, IR, CD)

Quantum chemistry provides powerful tools for predicting the spectroscopic signatures of molecules. For Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, these simulations would be crucial for its characterization and for interpreting experimental spectra.

NMR (Nuclear Magnetic Resonance): Calculations of chemical shifts and coupling constants for ¹H and ¹³C nuclei would aid in the assignment of experimental NMR spectra.

IR (Infrared): Simulation of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This would help in identifying the characteristic vibrational modes of the functional groups present in the molecule.

CD (Circular Dichroism): As a chiral molecule, Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is expected to exhibit a CD spectrum. The simulation of its electronic circular dichroism spectrum would provide information about its absolute configuration.

Mechanistic Modeling and Kinetic Simulations

Computational modeling can be used to elucidate the mechanisms of chemical reactions and to predict their rates. For Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-, this could involve studying its decomposition pathways, its reactions with other molecules, or its role in a larger reaction network.

Potential Energy Surface Mapping

By mapping the potential energy surface (PES) for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be located. This provides a detailed picture of the reaction pathway. For instance, studying the reaction of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- with a nucleophile would involve calculating the energies of the reactants, the transition state for the nucleophilic attack, and the final product.

Transition State Theory Applications

Once the transition state for a reaction has been identified on the potential energy surface, Transition State Theory (TST) can be used to calculate the reaction rate constant. TST provides a framework for understanding how the energetic barrier and the vibrational frequencies of the reactants and the transition state influence the speed of a reaction. These calculations are essential for predicting how reaction conditions, such as temperature, will affect the reaction outcome.

Solvent Effects on Reaction Pathways

No specific studies detailing the influence of different solvents on the reaction mechanisms and energy barriers of reactions involving "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-" were found. Consequently, no data tables on this topic can be provided.

Stereochemical Predictions and Validation

There is no available information from computational studies that have predicted the stereochemical outcomes of reactions involving "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-".

Enantioselective Reaction Outcome Prediction

Diastereoselectivity Modeling

Similarly, no studies concerning the modeling of diastereoselectivity in reactions of "Acetaldehyde, methoxy(2-oxoethoxy)-, (S)-" were found in the searched literature.

Applications in Chemical Synthesis and Materials Science

Acetaldehyde (B116499), methoxy(2-oxoethoxy)-, (S)- as a Chiral Building Block

Chiral building blocks are fundamental in modern organic synthesis, enabling the construction of enantiomerically pure complex molecules. The specific stereocenter in Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- offers a strategic starting point for creating target molecules with defined stereochemistry, which is critical in various fields of applied chemistry.

Detailed research findings explicitly documenting the use of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- for the synthesis of non-pharmaceutical fine chemicals are not extensively available in the reviewed scientific literature. Fine chemicals are characterized by their high purity and small-scale production for specialized applications. While aldehydes are common precursors in this industry, specific examples employing this particular chiral aldehyde are not well-documented.

The application of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- as a direct precursor for advanced organic materials and polymers is not described in available scientific and technical literature. The development of new materials often relies on monomers with specific functional groups to achieve desired properties like conductivity, thermal resistance, or biodegradability. alooba.com While functional aldehydes can be used to synthesize polymers, the role of this specific compound has not been reported.

The synthesis of complex natural products often requires chiral intermediates to establish the correct stereochemistry.

Geiparvarin (B191289): Geiparvarin is a coumarin (B35378) derivative that has been the subject of synthetic studies. wikipedia.org Research into the synthesis of geiparvarin analogues has utilized chiral aldehydes to construct the molecule's side chain. nih.govnih.gov These syntheses involve the condensation of a chiral aldehyde with a 3(2H)-furanone moiety to build the characteristic structure of geiparvarin analogues. nih.gov However, the specific use of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- as the aldehyde in these published synthetic routes is not explicitly confirmed in the available literature.

Psoralens: Psoralens are a class of furocoumarins used in photochemotherapy. wikipedia.org The synthesis of psoralen (B192213) and its derivatives typically involves the construction of the tricyclic furocoumarin core, often starting from substituted coumarin or benzofuran (B130515) precursors. nih.govdocumentsdelivered.comuni-ulm.de A review of available synthetic methodologies for psoralens does not indicate the use of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- as a building block or intermediate.

Role in Fragrance and Flavor Chemistry (Non-Dosage)

Aldehydes as a chemical class are fundamentally important in the fragrance and flavor industry for their potent and diverse aromatic profiles. alphaaromatics.com Many aldehydes, including those with methoxy (B1213986) groups, are valued for imparting specific notes, from fruity and green to floral and waxy. nih.gov However, there is no specific information in the reviewed literature that documents the use or the specific organoleptic properties of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- in fragrance or flavor compositions.

Advanced Chemical Process Development

The development of novel chemical processes often involves creating new catalysts or reagents to improve reaction efficiency, selectivity, and environmental footprint.

There is no available scientific literature describing the role of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- in the field of catalysis or reagent design. The design of new catalysts often focuses on metal-ligand complexes or organocatalysts, and while aldehydes can be substrates in many catalytic reactions, the use of this specific compound to form a catalyst or a specialized reagent has not been reported. encyclopedia.pub

Green Chemistry Principles in Production

The production of complex chemical compounds like Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is increasingly being scrutinized through the lens of green chemistry. This approach to chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. While specific research on the green synthesis of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- is not extensively documented in publicly available literature, the principles of green chemistry provide a clear framework for developing more sustainable and environmentally benign production methods. This section will explore the potential application of these principles to the synthesis of this chiral compound, drawing on established green chemical methodologies for analogous molecules.

The core of green chemistry is articulated in twelve principles that guide the design of chemical processes. rsc.org These principles include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, designing safer chemicals, use of safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reduction of unnecessary derivatives, use of catalysis, design for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. digitellinc.com

A key focus in the green synthesis of chiral molecules is the use of renewable feedstocks. Traditionally, chemical manufacturing relies heavily on petrochemicals, which are finite resources. A greener approach to synthesizing Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- could involve starting materials derived from biomass. For instance, glycerol (B35011), a byproduct of biodiesel production, can be catalytically oxidized to produce a variety of valuable chemicals, including aldehydes. rsc.orgnih.gov Research has shown that platinum-based catalysts can be effective in the selective oxidation of glycerol to glyceraldehyde, a structurally related C3 aldehyde. nih.govfrontiersin.org The principles demonstrated in these conversions could potentially be adapted to create the backbone of the target molecule from renewable sources.

Biocatalysis offers another powerful tool for the green synthesis of enantiomerically pure compounds like the (S)-enantiomer of Acetaldehyde, methoxy(2-oxoethoxy)-. nih.gov Enzymes, such as alcohol dehydrogenases, can exhibit high stereoselectivity, enabling the production of a specific chiral isomer and avoiding the need for chiral resolution steps that are often wasteful. nih.gov The use of biocatalysts can also lead to milder reaction conditions, often in aqueous media, reducing the need for harsh solvents and high temperatures. nih.gov For example, the asymmetric reduction of ketones to produce chiral alcohols is a well-established biocatalytic method that could be conceptually applied to intermediates in the synthesis of the target molecule. nih.gov

The principle of atom economy, which focuses on maximizing the incorporation of all materials used in the process into the final product, is also central to green synthesis. jk-sci.comjocpr.comnih.gov Synthetic routes that involve addition reactions are generally more atom-economical than those involving substitutions or eliminations, which inherently generate byproducts. acs.org Designing a synthesis for Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- that proceeds through catalytic addition reactions would significantly reduce waste generation.

To illustrate the potential improvements offered by a green chemistry approach, the following hypothetical data table compares a traditional synthesis pathway with a potential greener alternative for a key synthetic step.

| Parameter | Traditional Synthesis (e.g., Stoichiometric Oxidation) | Green Synthesis (e.g., Catalytic Oxidation) |

| Starting Material | Petroleum-derived alcohol | Biomass-derived polyol (e.g., Glycerol) |

| Oxidizing Agent | Heavy metal oxidant (e.g., CrO₃) | O₂ or H₂O₂ |

| Catalyst | None (stoichiometric) | Heterogeneous catalyst (e.g., supported Pt or Au) |

| Solvent | Chlorinated solvent (e.g., Dichloromethane) | Water or supercritical CO₂ |

| Reaction Temperature | Elevated temperatures | Mild temperatures (e.g., 60-80°C) |

| Byproducts | Toxic metal waste | Water |

| Atom Economy | Low | High |

| Environmental Impact | High | Low |

The development and implementation of such green chemistry principles in the production of Acetaldehyde, methoxy(2-oxoethoxy)-, (S)- would not only contribute to environmental sustainability but could also lead to more efficient and economically viable manufacturing processes.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed and optimized synthetic methodologies specifically for (S)-methoxy(2-oxoethoxy)acetaldehyde are not extensively reported in peer-reviewed literature. Future research should prioritize the development of efficient and environmentally benign synthetic strategies. Key areas of focus could include:

Asymmetric Synthesis: Investigating stereoselective routes to obtain the (S)-enantiomer with high purity is crucial. This could involve the use of chiral catalysts, enzymes, or starting materials derived from the chiral pool.

Green Chemistry Approaches: The development of synthetic pathways that utilize renewable starting materials, minimize waste generation, and employ less hazardous reagents and solvents would be a significant advancement. This could involve exploring biocatalytic methods or flow chemistry processes.

Process Optimization: For any developed synthetic route, detailed studies on reaction conditions, catalyst loading, and purification methods will be necessary to maximize yield, reduce costs, and ensure scalability.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Chiral Pool Synthesis | Readily available starting materials | Limited availability of suitable precursors |

| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Catalyst cost and sensitivity |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme stability and substrate scope |

| Flow Chemistry | Improved safety, scalability, and control | Initial setup cost and specialized equipment |

Table 1. Prospective Synthetic Approaches for (S)-methoxy(2-oxoethoxy)acetaldehyde

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of the two aldehyde functionalities and the chiral center in (S)-methoxy(2-oxoethoxy)acetaldehyde suggests a rich and complex chemical behavior that is yet to be explored. Future research should delve into its reactivity profile and the development of novel catalytic systems to control its transformations.

Selective Functionalization: A key challenge and opportunity will be the selective reaction of one of the two aldehyde groups. Research into chemoselective catalysts and protecting group strategies will be essential to unlock its synthetic utility.

Stereoselective Reactions: The chiral center can direct the stereochemical outcome of reactions at the adjacent aldehyde group. Investigating diastereoselective reactions will be a significant area of study.

Novel Catalytic Systems: The development of bespoke catalysts, including organocatalysts, metal complexes, and enzymatic catalysts, could enable new and previously unknown transformations of this molecule. For instance, catalysts could be designed to facilitate cascade reactions, leading to complex molecular architectures in a single step.

Advanced Computational Studies for Enhanced Understanding

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and reactivity of (S)-methoxy(2-oxoethoxy)acetaldehyde.

Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule is fundamental to predicting its reactivity.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model potential reaction pathways, calculate transition state energies, and predict product distributions. This can guide experimental design and accelerate the discovery of new reactions.

Spectroscopic Prediction: Computational prediction of spectroscopic data (e.g., NMR, IR) can aid in the characterization of the molecule and its reaction products.

Expansion of Applications in Diverse Chemical Fields

The unique structural features of (S)-methoxy(2-oxoethoxy)acetaldehyde suggest its potential as a valuable building block in various areas of chemistry. Once efficient synthetic routes are established, research can focus on exploring its applications.

Asymmetric Synthesis: Its bifunctional nature and chirality make it a potentially valuable precursor for the synthesis of complex chiral molecules, including natural products and pharmaceuticals.

Polymer Chemistry: The two aldehyde groups could be utilized in polymerization reactions to create novel polymers with specific stereochemical and physical properties.

Materials Science: The molecule could be incorporated into functional materials, such as chiral sensors or as a component in the synthesis of metal-organic frameworks (MOFs).

The potential applications are summarized in Table 2.

| Field | Potential Application |

| Asymmetric Synthesis | Chiral building block for complex molecules |

| Medicinal Chemistry | Synthesis of bioactive compounds |

| Polymer Chemistry | Monomer for novel stereoregular polymers |

| Materials Science | Component for chiral materials and sensors |

Table 2. Potential Future Applications of (S)-methoxy(2-oxoethoxy)acetaldehyde

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.